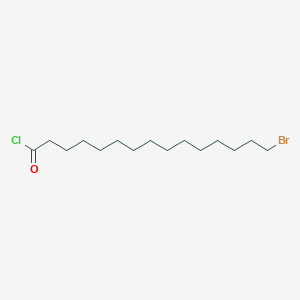

Pentadecanoyl chloride, 15-bromo-

描述

BenchChem offers high-quality Pentadecanoyl chloride, 15-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentadecanoyl chloride, 15-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

61658-01-3 |

|---|---|

分子式 |

C15H28BrClO |

分子量 |

339.74 g/mol |

IUPAC 名称 |

15-bromopentadecanoyl chloride |

InChI |

InChI=1S/C15H28BrClO/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2 |

InChI 键 |

WOMNOULNWZOQST-UHFFFAOYSA-N |

规范 SMILES |

C(CCCCCCCBr)CCCCCCC(=O)Cl |

产品来源 |

United States |

Synthetic Methodologies for 15 Bromopentadecanoyl Chloride

The synthesis of 15-bromopentadecanoyl chloride, a bifunctional molecule featuring both an acyl chloride and a terminal bromo-alkane, primarily involves the conversion of the corresponding carboxylic acid, 15-bromopentadecanoic acid, into the more reactive acyl chloride. This transformation is a fundamental reaction in organic synthesis, and several standard chlorinating agents can be employed for this purpose. The choice of reagent can influence the reaction conditions, byproducts, and the subsequent purification strategy.

The most common and effective methods for the synthesis of acyl chlorides from carboxylic acids include the use of thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). masterorganicchemistry.comorgsyn.org These reagents work by converting the hydroxyl group of the carboxylic acid into a better leaving group, which is then displaced by a chloride ion.

A general reaction scheme for the synthesis of 15-bromopentadecanoyl chloride from 15-bromopentadecanoic acid is presented below:

Reaction Scheme:

Br-(CH₂)₁₄-COOH + Chlorinating Agent → Br-(CH₂)₁₄-COCl + Byproducts

(15-Bromopentadecanoic acid) (15-Bromopentadecanoyl chloride)

The reaction with thionyl chloride is often preferred in laboratory settings because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process. masterorganicchemistry.comorgsyn.org

The reaction is typically carried out by treating 15-bromopentadecanoic acid with an excess of thionyl chloride, either neat or in an inert solvent such as dichloromethane (B109758) or toluene (B28343). google.com The mixture is often heated to reflux to ensure the reaction goes to completion. orgsyn.org The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

A summary of common chlorinating agents and their typical reaction conditions for the synthesis of acyl chlorides is provided in the table below.

| Chlorinating Agent | Typical Reaction Conditions | Byproducts | Notes |

| Thionyl chloride (SOCl₂) | Neat or in an inert solvent, often heated to reflux. | SO₂, HCl (gaseous) | Excess reagent can be removed by distillation or under vacuum. masterorganicchemistry.comorgsyn.org |

| Phosphorus trichloride (PCl₃) | Typically requires heating. | H₃PO₃ (phosphorous acid) | Stoichiometry is 3 moles of acid to 1 mole of PCl₃. orgsyn.org |

| Phosphorus pentachloride (PCl₅) | Can often be run at room temperature. | POCl₃, HCl | The solid reagent can be easier to handle in some cases. orgsyn.org |

Purification and Isolation Techniques in ω Haloacyl Chloride Synthesis

The purification of ω-haloacyl chlorides, such as 15-bromopentadecanoyl chloride, is a critical step to obtain a product of high purity, which is often necessary for subsequent reactions. The choice of purification method depends on the physical properties of the acyl chloride, particularly its boiling point and thermal stability, as well as the nature of the impurities present.

For high-molecular-weight acyl chlorides like 15-bromopentadecanoyl chloride, vacuum distillation is the most common and effective purification technique. Current time information in Pasuruan, ID.researchgate.net These compounds have high boiling points and are often susceptible to decomposition at elevated temperatures. Current time information in Pasuruan, ID. Distillation under reduced pressure significantly lowers the boiling point, thereby minimizing the risk of thermal degradation. researchgate.net

The primary impurities in the crude product from a thionyl chloride reaction are excess thionyl chloride and dissolved HCl and SO₂. Before distillation, it is common practice to remove the excess thionyl chloride, often by rotary evaporation under reduced pressure. orgsyn.org The remaining crude acyl chloride is then subjected to fractional vacuum distillation.

Key considerations for the purification of 15-bromopentadecanoyl chloride include:

Anhydrous Conditions: Acyl chlorides are highly reactive towards water, leading to hydrolysis back to the carboxylic acid. Therefore, all glassware must be thoroughly dried, and the purification should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.

Temperature Control: Careful control of the distillation temperature is crucial to prevent decomposition. The boiling point of 15-bromopentadecanoyl chloride will be dependent on the vacuum applied.

Fraction Collection: Collecting different fractions during distillation allows for the separation of the desired product from any lower or higher boiling impurities.

The table below summarizes the key purification techniques applicable to ω-haloacyl chlorides.

| Purification Technique | Description | Applicability for 15-Bromopentadecanoyl Chloride | Key Considerations |

| Vacuum Distillation | Distillation at reduced pressure to lower the boiling point of the compound. | Highly suitable due to the high molecular weight and potential thermal lability. Current time information in Pasuruan, ID.researchgate.net | Requires a vacuum pump, a manometer for pressure monitoring, and careful temperature control. |

| Fractional Distillation | A distillation technique that separates a mixture into its component parts, or fractions. | Can be combined with vacuum distillation to achieve higher purity by separating closely boiling impurities. orgsyn.org | Requires a fractionating column packed with a suitable material. |

| Removal of Excess Reagent | Evaporation of volatile reagents and byproducts under reduced pressure. | Essential preliminary step before distillation, especially when using excess thionyl chloride. orgsyn.org | Can be performed using a rotary evaporator. |

Chemical Reactivity and Mechanistic Investigations of 15 Bromopentadecanoyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

15-Bromopentadecanoyl chloride, as an acyl chloride, is a highly reactive derivative of a carboxylic acid. Its reactivity stems from the excellent leaving group ability of the chloride ion and the electrophilic nature of the carbonyl carbon. youtube.comyoutube.com The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. libretexts.orglibretexts.org This two-step mechanism involves an initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. youtube.comlibretexts.org

The general mechanism for nucleophilic acyl substitution is as follows:

Nucleophilic attack: The nucleophile adds to the electrophilic carbonyl carbon. libretexts.org

Formation of a tetrahedral intermediate: The pi electrons of the carbonyl group move to the oxygen atom, creating a tetrahedral intermediate with a negative charge on the oxygen. youtube.com

Elimination of the leaving group: The carbonyl group is reformed by the collapse of the tetrahedral intermediate, which expels the chloride ion as the leaving group. youtube.com

Reactivity with Alcohols: Esterification Mechanisms

The reaction of 15-bromopentadecanoyl chloride with an alcohol leads to the formation of a 15-bromo-substituted ester. This process, known as esterification, proceeds via a nucleophilic acyl substitution mechanism. libretexts.org The alcohol acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. To neutralize the protonated ester intermediate and the hydrogen chloride byproduct, a weak base, such as pyridine, is often added.

The general reaction can be represented as:

R-COCl + R'-OH → R-COOR' + HCl

In the context of 15-bromopentadecanoyl chloride, the reaction with a generic alcohol (R'-OH) would be:

Br-(CH₂)₁₄-COCl + R'-OH → Br-(CH₂)₁₄-COOR' + HCl

The mechanism can be detailed in the following steps:

The oxygen atom of the alcohol attacks the carbonyl carbon of 15-bromopentadecanoyl chloride.

A tetrahedral intermediate is formed.

The chloride ion is eliminated, and the carbonyl group is reformed.

A proton is removed from the oxonium ion by a base (e.g., another alcohol molecule or an added base like pyridine) to yield the final ester product. youtube.com

The reaction is generally rapid and efficient, not typically requiring heat. libretexts.org

Reactivity with Amines: Amidation Pathways

15-Bromopentadecanoyl chloride readily reacts with primary and secondary amines to form the corresponding amides. libretexts.org This amidation reaction also follows the nucleophilic acyl substitution pathway. Two equivalents of the amine are generally required; one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride produced during the reaction. libretexts.org

The general reaction is:

R-COCl + 2 R'NH₂ → R-CONHR' + R'NH₃⁺Cl⁻

For 15-bromopentadecanoyl chloride and a primary amine (R'NH₂), the reaction is:

Br-(CH₂)₁₄-COCl + 2 R'NH₂ → Br-(CH₂)₁₄-CONHR' + R'NH₃⁺Cl⁻

The mechanistic steps are analogous to esterification:

The nitrogen atom of the amine attacks the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the chloride ion.

Deprotonation of the nitrogen by a second molecule of the amine to form the stable amide and an ammonium (B1175870) chloride salt.

Formation of Acid Anhydrides

Acid anhydrides can be synthesized from the reaction of an acyl chloride with a carboxylate salt or a carboxylic acid. libretexts.orgmasterorganicchemistry.comlibretexts.org When 15-bromopentadecanoyl chloride reacts with a carboxylate, a mixed or symmetrical anhydride (B1165640) is formed. The carboxylate anion is a potent nucleophile that attacks the carbonyl carbon of the acyl chloride. youtube.com

The general reaction with a carboxylate salt is:

R-COCl + R'-COO⁻Na⁺ → R-CO-O-CO-R' + NaCl

Specifically for 15-bromopentadecanoyl chloride reacting with sodium pentadecanoate, a symmetrical anhydride would be formed:

Br-(CH₂)₁₄-COCl + CH₃(CH₂)₁₃COO⁻Na⁺ → Br-(CH₂)₁₄-CO-O-CO-(CH₂)₁₃CH₃ + NaCl

The mechanism involves:

The carboxylate oxygen attacks the carbonyl carbon of the acyl chloride.

A tetrahedral intermediate is formed.

The chloride ion is expelled to form the anhydride. youtube.com

Alternatively, reaction with another carboxylic acid can yield an anhydride, often requiring a base to deprotonate the carboxylic acid. google.com

Hydrolytic Stability and Pathways

Acyl chlorides are highly susceptible to hydrolysis, reacting rapidly with water to form the corresponding carboxylic acid. youtube.comlibretexts.org Therefore, 15-bromopentadecanoyl chloride will be readily hydrolyzed to 15-bromopentadecanoic acid in the presence of water.

Br-(CH₂)₁₄-COCl + H₂O → Br-(CH₂)₁₄-COOH + HCl

The mechanism is a nucleophilic acyl substitution where water acts as the nucleophile. youtube.com

A water molecule attacks the carbonyl carbon.

A tetrahedral intermediate is formed.

A chloride ion is eliminated.

A proton is lost from the oxonium ion to yield the carboxylic acid. youtube.com

Due to this high reactivity with water, 15-bromopentadecanoyl chloride must be handled under anhydrous (dry) conditions to prevent its decomposition.

Reactions Involving the ω-Bromo Moiety

The presence of the bromine atom at the terminal (ω) position of the carbon chain introduces another site of reactivity in the molecule. This allows for subsequent reactions after the acyl chloride has been transformed. For instance, the bromo group can participate in nucleophilic substitution reactions (S_N2 type) or elimination reactions, depending on the conditions.

A notable reaction involving an alkyl halide moiety is the Corey-House synthesis, which uses a Gilman reagent to replace the halide with an alkyl group. wikipedia.orglibretexts.org After converting the acyl chloride group of 15-bromopentadecanoyl chloride to a less reactive functional group (e.g., an ester), the terminal bromine could potentially be replaced by an alkyl group using a Gilman reagent. wikipedia.org

Br-(CH₂)₁₄-COOR' + R'₂CuLi → R'-(CH₂)₁₄-COOR' + R'-Cu + LiBr

This dual functionality makes 15-bromopentadecanoyl chloride a versatile bifunctional building block in organic synthesis, allowing for modifications at both ends of the long carbon chain.

Nucleophilic Substitution Reactions (SN2 and SN1 Considerations)

The bromine atom at the C15 position of 15-bromopentadecanoyl chloride is susceptible to nucleophilic substitution. Given that this is a primary alkyl halide, the SN2 (Substitution Nucleophilic Bimolecular) mechanism is generally favored. byjus.comlibretexts.org In an SN2 reaction, a nucleophile attacks the carbon atom bonded to the bromine in a single, concerted step, leading to the displacement of the bromide ion and an inversion of stereochemistry at the reaction center. youtube.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

In contrast, the SN1 (Substitution Nucleophilic Unimolecular) mechanism, which proceeds through a carbocation intermediate, is less likely for a primary alkyl halide due to the instability of a primary carbocation. masterorganicchemistry.commasterorganicchemistry.com SN1 reactions are typically favored for tertiary alkyl halides in polar protic solvents. byjus.commasterorganicchemistry.com The formation of a primary carbocation is a high-energy process, making the SN1 pathway significantly slower than the SN2 pathway for substrates like 15-bromopentadecanoyl chloride. masterorganicchemistry.com

Factors influencing the outcome of nucleophilic substitution at C15 include the strength of the nucleophile and the solvent. Strong nucleophiles favor the SN2 mechanism, while polar aprotic solvents can enhance the nucleophile's reactivity. libretexts.org

Table 1: Comparison of SN1 and SN2 Reaction Characteristics for 15-Bromopentadecanoyl Chloride

| Feature | SN1 Reaction | SN2 Reaction |

| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |

| Mechanism | Two-step (carbocation intermediate) byjus.com | One-step (concerted) masterorganicchemistry.com |

| Rate Law | Rate = k[Alkyl Halide] masterorganicchemistry.com | Rate = k[Alkyl Halide][Nucleophile] youtube.com |

| Stereochemistry | Racemization | Inversion of configuration youtube.com |

| Favored Nucleophile | Weak nucleophiles libretexts.org | Strong nucleophiles libretexts.org |

| Favored Solvent | Polar protic byjus.com | Polar aprotic libretexts.org |

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Lithium Organocuprates at C15)

The carbon-bromine bond at the C15 position allows for the formation of various organometallic reagents.

Grignard Reagents: The reaction of 15-bromopentadecanoyl chloride with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), can generate a Grignard reagent. masterorganicchemistry.comwikipedia.org This involves the insertion of magnesium into the carbon-bromine bond. masterorganicchemistry.com However, the presence of the highly electrophilic acyl chloride group in the same molecule presents a significant challenge. Grignard reagents are potent nucleophiles and can react with the acyl chloride, leading to self-condensation or polymerization. To circumvent this, the acyl chloride functionality must be protected prior to the Grignard reagent formation.

Lithium Organocuprates (Gilman Reagents): Lithium organocuprates, also known as Gilman reagents, are another class of important organometallic compounds. youtube.com They are typically prepared by reacting an organolithium compound with a copper(I) halide. youtube.comyoutube.com In the context of 15-bromopentadecanoyl chloride, the bromo-alkane end could potentially be converted into an organocuprate. This would first involve the formation of an organolithium reagent, which, similar to the Grignard reaction, would require protection of the acyl chloride group. The resulting organocuprate is a softer nucleophile than a Grignard or organolithium reagent and is particularly useful for 1,4-conjugate additions to α,β-unsaturated carbonyl compounds and for coupling with alkyl halides. youtube.comyoutube.com

Wittig Reaction Precursor Formation (e.g., Phosphonium (B103445) Salts)

The C15-bromo functionality serves as an excellent starting point for the synthesis of a Wittig reagent precursor. The Wittig reaction is a powerful method for forming alkenes from aldehydes or ketones. googleapis.com The first step in this sequence is the formation of a phosphonium salt. google.com This is typically achieved through an SN2 reaction where a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), acts as the nucleophile and displaces the bromide ion from the long alkyl chain. googleapis.comyoutube.com

This reaction is generally high-yielding and is often carried out by heating the alkyl halide and triphenylphosphine in a non-polar solvent like toluene (B28343) or benzene. youtube.com The resulting phosphonium salt precipitates out of the solution upon cooling. youtube.com The presence of the acyl chloride at the other end of the molecule would likely not interfere with this reaction, as phosphines are generally selective for alkyl halides over acyl chlorides under these conditions.

Once the phosphonium salt is formed, it can be deprotonated with a strong base to generate a phosphonium ylide, the key reactive species in the Wittig reaction. masterorganicchemistry.com This ylide can then be reacted with an aldehyde or ketone to produce an alkene with the concomitant formation of triphenylphosphine oxide. masterorganicchemistry.com

Radical Reactions and Reductive Pathways

The carbon-bromine bond in 15-bromopentadecanoyl chloride can undergo homolytic cleavage under radical conditions, typically initiated by light (hν) or a radical initiator. lumenlearning.com This generates a primary alkyl radical at the C15 position. Radical reactions often proceed via a chain mechanism consisting of initiation, propagation, and termination steps. lumenlearning.com For instance, radical bromination is a well-known process, though in this case, the starting material is already brominated. youtube.com The reactivity of the C-Br bond in radical reactions can be exploited in various transformations, such as atom transfer radical polymerization (ATRP) or radical cyclizations if an appropriate unsaturated moiety is introduced into the molecule. The selectivity of radical halogenation is generally lower for chlorination compared to bromination, with bromination favoring the formation of the most stable radical intermediate. youtube.com

The acyl chloride group can also undergo reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the acyl chloride all the way to a primary alcohol. youtube.comyoutube.com The reaction proceeds through an initial reduction to an aldehyde, which is then further reduced to the alcohol. youtube.com Milder reducing agents, such as lithium tri-tert-butoxyaluminum hydride or through a Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst), can be used to stop the reduction at the aldehyde stage. organic-chemistry.org It's important to note that strong hydridic reducing agents can also potentially reduce the carbon-bromine bond. For instance, samarium(II) iodide (SmI₂) in the presence of a proton source like D₂O has been shown to reductively deuterate acyl chlorides to α,α-dideuterio alcohols, highlighting a potential reductive pathway for the acyl chloride group. nih.gov

Chemoselectivity in Reactions with Bifunctional Reagents

The presence of two distinct electrophilic sites—the acyl chloride and the alkyl bromide—in 15-bromopentadecanoyl chloride leads to considerations of chemoselectivity when reacting with bifunctional reagents. Bifunctional reagents, such as amino alcohols or aminothiols, possess two different nucleophilic groups. The outcome of the reaction will depend on the relative reactivity of the nucleophilic centers and the electrophilic sites.

The acyl chloride is a hard electrophile and will readily react with hard nucleophiles, such as the oxygen of an alcohol or the nitrogen of an amine, via a nucleophilic acyl substitution mechanism. libretexts.org This reaction is generally very fast. The alkyl bromide, on the other hand, is a softer electrophile and will react with softer nucleophiles.

For example, in a reaction with an amino alcohol, the more nucleophilic amine group will preferentially attack the highly reactive acyl chloride to form an amide. The hydroxyl group is a weaker nucleophile and will react more slowly. This allows for the selective formation of an N-(15-bromo-pentadecanoyl) amino alcohol. Subsequent intramolecular cyclization could then be induced under appropriate conditions to form a lactone or lactam, depending on the relative positions of the reacting groups.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Detailed kinetic and thermodynamic studies on 15-bromopentadecanoyl chloride itself are not extensively reported in the literature. However, the general principles governing the reaction mechanisms of its functional groups are well-established.

Kinetics:

Nucleophilic Acyl Substitution: The reaction of the acyl chloride with a nucleophile is a two-step process involving a tetrahedral intermediate. libretexts.org The rate-determining step can vary depending on the nucleophile and the reaction conditions. For strong nucleophiles, the first step (addition) is often rate-limiting. For weaker nucleophiles, the second step (elimination of the chloride) can be the slow step.

SN2 Reaction: The kinetics of the SN2 reaction at the C15-Br position are second-order, being first-order in both the substrate and the nucleophile. youtube.com The rate is sensitive to steric hindrance at the reaction center.

Grignard Reagent Formation: The formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of the magnesium metal. schnyderchemsafety.com The kinetics can be complex and are influenced by factors such as the surface area of the magnesium, the solvent, and the presence of activating agents. wikipedia.orgschnyderchemsafety.com

Thermodynamics:

The reactions of acyl chlorides are generally thermodynamically favorable due to the high reactivity of the acyl chloride group and the formation of a stable chloride ion as a leaving group.

Analytical and Characterization Methodologies in Academic Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the structural determination of Pentadecanoyl chloride, 15-bromo-. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) provides information on molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of Pentadecanoyl chloride, 15-bromo-. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, researchers can confirm the arrangement of atoms within the molecule.

In a typical ¹H NMR spectrum of Pentadecanoyl chloride, 15-bromo-, distinct signals corresponding to the different proton environments are expected. The methylene (B1212753) protons adjacent to the bromine atom (-CH₂Br) would appear as a triplet at approximately 3.4 ppm. The methylene protons adjacent to the acyl chloride group (-CH₂COCl) would also present as a triplet, shifted further downfield to around 2.9 ppm due to the strong electron-withdrawing effect of the carbonyl and chlorine. The large number of methylene groups in the long alkyl chain would produce a complex multiplet in the region of 1.2-1.6 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the acyl chloride is the most deshielded, appearing at a chemical shift of approximately 174 ppm. The carbon atom bonded to the bromine (-CH₂Br) would be found around 34 ppm, while the carbon adjacent to the acyl chloride (-CH₂COCl) would be at approximately 47 ppm. The remaining methylene carbons of the long chain would produce a series of signals in the 22-34 ppm range.

| ¹H NMR Data | ¹³C NMR Data |

| Assignment | Chemical Shift (ppm) |

| -CH₂Br | ~3.4 |

| -CH₂COCl | ~2.9 |

| -CH₂CH₂Br | ~1.85 |

| -CH₂CH₂COCl | ~1.7 |

| -(CH₂)₉- | ~1.2-1.6 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in Pentadecanoyl chloride, 15-bromo-. The most characteristic absorption band for an acyl chloride is the strong carbonyl (C=O) stretch, which typically appears at a high frequency, around 1800 cm⁻¹. This high frequency is a hallmark of the acyl chloride functional group.

Other key absorptions include the C-H stretching vibrations of the long methylene chain, which are observed in the 2850-2960 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹, although its identification can sometimes be complicated by other absorptions in this area. The presence of these characteristic peaks in an IR spectrum provides strong evidence for the structure of Pentadecanoyl chloride, 15-bromo-. wikipedia.org

| IR Absorption Data | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Acyl Chloride) | ~1800 |

| C-H (Alkyl) | 2850-2960 |

| C-Br | 500-600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure of Pentadecanoyl chloride, 15-bromo- through its fragmentation pattern. In the mass spectrum, the molecular ion peak (M⁺) would be observed, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity would also be present because of the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. libretexts.org

The fragmentation of long-chain alkanes typically involves the loss of alkyl radicals, resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org For Pentadecanoyl chloride, 15-bromo-, alpha-cleavage adjacent to the carbonyl group is a likely fragmentation pathway, leading to the loss of a chlorine radical (M-35/37) or the formation of an acylium ion. miamioh.edu Cleavage can also occur at the C-C bond adjacent to the bromine atom.

| Mass Spectrometry Data | |

| Fragment Ion | m/z (mass-to-charge ratio) |

| [M]⁺ | 338/340 |

| [M-Cl]⁺ | 303/305 |

| [M-Br]⁺ | 259 |

| [C₁₄H₂₈Br]⁺ | 289/291 |

| [C₁₅H₂₈OCl]⁺ | 259/261 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of Pentadecanoyl chloride, 15-bromo- and for its separation from reaction mixtures or impurities. Gas chromatography and liquid chromatography are the most commonly employed techniques.

Gas Chromatography (GC) Applications

Gas chromatography (GC) can be used to analyze the purity of Pentadecanoyl chloride, 15-bromo-. However, due to the reactive nature of acyl chlorides, derivatization is often performed prior to analysis. scispace.com For instance, the acyl chloride can be converted to a more stable ester, such as a methyl or ethyl ester, which can then be readily analyzed by GC. This indirect method allows for accurate quantification and assessment of impurities. japsonline.com

A typical GC method would involve a capillary column with a non-polar stationary phase. The oven temperature would be programmed to ramp up to allow for the separation of compounds with different boiling points. A flame ionization detector (FID) is commonly used for the detection of organic compounds. japsonline.com The retention time of the derivatized product would be compared to a standard for identification and quantification.

Liquid Chromatography (LC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of Pentadecanoyl chloride, 15-bromo-. Reversed-phase HPLC is particularly well-suited for separating long-chain, non-polar compounds. libretexts.org

In a reversed-phase setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target compound from any impurities. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl group of the acyl chloride provides some UV absorbance.

The retention time in HPLC is influenced by the polarity of the molecule. More polar impurities would elute earlier, while more non-polar impurities would have longer retention times. This allows for both the assessment of purity and the preparative separation of Pentadecanoyl chloride, 15-bromo-.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

The analysis of complex molecules such as long-chain halogenated fatty acyl chlorides heavily relies on hyphenated analytical techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds. f1000research.com For a compound like Pentadecanoyl chloride, 15-bromo-, prior derivatization to a more volatile and thermally stable form, such as a fatty acid methyl ester (FAME), is typically necessary. sigmaaldrich.comnih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. sigmaaldrich.com Following separation, the eluted compounds are introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing detailed structural information and sensitive quantification. nih.govnih.gov The use of selected ion monitoring (SIM) mode in GC-MS can significantly enhance sensitivity, which is crucial for detecting trace amounts of such compounds. nih.govrestek.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative, especially for compounds that are not readily volatile or are thermally labile. mdpi.commdpi.com LC-MS can often analyze compounds without derivatization, although derivatization is frequently employed to improve ionization efficiency and chromatographic retention. mdpi.commdpi.comcreative-proteomics.com In LC-MS/MS, the initial mass spectrometer selects a specific parent ion, which is then fragmented, and the resulting product ions are analyzed by a second mass spectrometer. nih.govnih.gov This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the quantification of analytes in complex biological matrices. nih.gov For long-chain fatty acids and their derivatives, reversed-phase chromatography is commonly used for separation. nih.govnih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, aiding in the confident identification of unknown compounds. nih.gov

| Technique | Principle | Applicability to Pentadecanoyl chloride, 15-bromo- | Key Advantages |

| GC-MS | Separates volatile compounds, which are then ionized and detected by mass spectrometry. sigmaaldrich.comnih.gov | Requires derivatization to a more volatile ester form. Suitable for identifying and quantifying the fatty acid backbone. | High resolution for separating isomers, extensive spectral libraries for identification. researchgate.nettaylorfrancis.com |

| LC-MS/MS | Separates compounds in the liquid phase, followed by ionization and tandem mass spectrometry for detection. nih.govnih.gov | Can analyze the compound directly or after derivatization to enhance ionization. mdpi.comcreative-proteomics.com | High sensitivity and selectivity, suitable for complex matrices, can analyze thermally labile compounds. nih.govnih.govnih.gov |

Derivatization Strategies for Enhanced Analytical Detection

Benzoyl chloride and its analogues are effective derivatizing agents, particularly for improving the analysis of polar small molecules by LC-MS. nih.govchromatographyonline.com This reagent reacts with primary and secondary amines, phenols, and hydroxyl groups to form benzoylated derivatives. chromatographyonline.comresearchgate.net The addition of the benzoyl group increases the hydrophobicity of polar analytes, leading to better retention on reversed-phase LC columns. chromatographyonline.com Furthermore, the benzoyl group can be easily fragmented during tandem mass spectrometry, which aids in the sensitive and selective detection of the derivatized analyte. nih.govchromatographyonline.com The derivatization reaction with benzoyl chloride is typically fast, often completed in under a minute at room temperature, and produces stable products. chromatographyonline.com While Pentadecanoyl chloride, 15-bromo- already contains a chloride group, this derivatization strategy is highly relevant for the corresponding 15-bromo-pentadecanoic acid or its esters after hydrolysis, where the carboxyl group could be targeted.

| Derivatization Reagent | Target Functional Groups | Analytical Enhancement | Typical Reaction Conditions |

| Benzoyl Chloride | Primary amines, secondary amines, phenols, hydroxyls. chromatographyonline.comresearchgate.net | Increased retention in reversed-phase LC, improved MS/MS fragmentation. nih.govchromatographyonline.com | Room temperature, less than 1 minute reaction time. chromatographyonline.com |

Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are widely used pre-column derivatization reagents, primarily for compounds containing primary and secondary amine groups, such as amino acids. sigmaaldrich.comnih.govresearchgate.net However, their application can be extended to other nucleophilic groups.

Dansyl chloride reacts with primary and secondary amines, phenols, and other nucleophiles to form highly fluorescent derivatives. sigmaaldrich.comresearchgate.net This allows for very sensitive detection using a fluorescence detector in HPLC. sigmaaldrich.comnih.gov The derivatization is typically carried out in a basic buffer. nih.gov The resulting dansylated compounds can also be analyzed by LC-MS, where the dansyl group can aid in ionization. nih.gov

FMOC-Cl also reacts with primary and secondary amines to form stable, fluorescent derivatives. nih.govnih.gov This makes it a valuable tool for the sensitive quantification of amino acids and peptides by reversed-phase HPLC with fluorescence detection. nih.govresearchgate.net The derivatization reaction conditions, such as pH and buffer concentration, need to be carefully optimized to ensure complete and reproducible derivatization. nih.govconicet.gov.ar Similar to dansyl chloride, FMOC derivatives can be detected by both fluorescence and mass spectrometry. researchgate.net For a molecule like Pentadecanoyl chloride, 15-bromo-, these reagents would be most applicable if it were to be reacted with an amine-containing molecule, or if analyzing for impurities that contain amine functionalities.

| Reagent | Target Groups | Detection Method | Key Features |

| Dansyl Chloride | Primary and secondary amines, phenols. sigmaaldrich.comresearchgate.net | HPLC with Fluorescence Detection, LC-MS. sigmaaldrich.comnih.gov | Forms highly fluorescent derivatives, enabling sensitive detection. sigmaaldrich.comnih.gov |

| FMOC-Cl | Primary and secondary amines. nih.govnih.gov | HPLC with Fluorescence Detection, LC-MS. nih.govresearchgate.net | Forms stable and fluorescent derivatives, widely used for amino acids. nih.govsemanticscholar.org |

A primary goal of derivatization in the analysis of fatty acids and their derivatives is to enhance their volatility for GC analysis and to improve their ionization efficiency for MS detection. sigmaaldrich.comcreative-proteomics.com

For GC analysis , the polar carboxyl group of fatty acids makes them difficult to analyze directly due to their low volatility and tendency to adsorb to the chromatographic system. sigmaaldrich.com To overcome this, they are commonly converted into non-polar, more volatile esters, most frequently fatty acid methyl esters (FAMEs). sigmaaldrich.comnih.gov This esterification is often catalyzed by an acid, such as boron trichloride (B1173362) in methanol. sigmaaldrich.com This process is essential for achieving good chromatographic separation and peak shape. sigmaaldrich.com

For LC-MS analysis , derivatization is often employed to improve the ionization efficiency of fatty acids, which is inherently poor. mdpi.comcreative-proteomics.com By converting the carboxylic acid group into a derivative containing a pre-charged group or a group that is easily ionizable, the sensitivity of the MS detection can be significantly increased. creative-proteomics.comresearchgate.net This can involve attaching a quaternary amine group, which allows for analysis in the positive ion mode with high sensitivity. researchgate.net This approach can lead to a substantial improvement in detection limits compared to the analysis of the underivatized acid in negative ion mode. researchgate.net

Method Validation and Reproducibility in Analytical Chemistry

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. solubilityofthings.comwjarr.comresearchgate.net This is a critical step in ensuring the quality, reliability, and consistency of analytical results. solubilityofthings.comwjarr.com For a compound like Pentadecanoyl chloride, 15-bromo-, any analytical method developed for its quantification would need to undergo rigorous validation.

Key parameters that are evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. wjarr.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. solubilityofthings.comdemarcheiso17025.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. solubilityofthings.comdemarcheiso17025.com

Accuracy: The closeness of the test results obtained by the method to the true value. wjarr.comnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. solubilityofthings.comwjarr.com This is typically expressed as repeatability (within-laboratory precision) and reproducibility (inter-laboratory precision). inorganicventures.comazolifesciences.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.cominorganicventures.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.comdemarcheiso17025.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. solubilityofthings.cominorganicventures.com

Reproducibility is a cornerstone of reliable science, ensuring that results obtained in one laboratory can be replicated by another. azolifesciences.com For analytical methods, especially those for regulatory or research purposes, demonstrating inter-laboratory reproducibility is often required. inorganicventures.com This involves collaborative testing where multiple laboratories analyze the same samples using the same method to assess the level of agreement in the results. inorganicventures.com

| Validation Parameter | Description | Importance |

| Accuracy | Closeness of the measured value to the true value. wjarr.comnih.gov | Ensures the correctness of the quantitative results. |

| Precision | Agreement between repeated measurements. solubilityofthings.comwjarr.com | Indicates the random error of the method. |

| Linearity | Proportionality of the signal to the analyte concentration. solubilityofthings.comdemarcheiso17025.com | Essential for accurate quantification over a range of concentrations. |

| LOD/LOQ | The lowest concentration that can be reliably detected/quantified. wjarr.cominorganicventures.com | Defines the sensitivity of the method. |

| Robustness | Resistance to small changes in experimental conditions. solubilityofthings.cominorganicventures.com | Ensures the method is reliable in routine use. |

| Reproducibility | Agreement of results between different laboratories. inorganicventures.comazolifesciences.com | Confirms the transferability and general applicability of the method. |

Applications and Advanced Synthetic Utilities of 15 Bromopentadecanoyl Chloride

Utilization in Macromolecular and Polymer Chemistry

The bifunctional characteristic of 15-bromopentadecanoyl chloride, featuring a highly reactive acyl chloride at one end and a modifiable bromo group at the other, makes it a compelling monomer and modifying agent in polymer science. This dual reactivity allows for its incorporation into polymer chains and subsequent functionalization, leading to materials with tailored properties.

As Crosslinking Agents

While direct studies specifying 15-bromopentadecanoyl chloride as a crosslinking agent are not prevalent, the principles of polymer chemistry suggest its potential in this capacity. Long-chain crosslinkers are known to enhance the mechanical stability, softness, and robustness of polymer films. rsc.org The 15-carbon backbone of 15-bromopentadecanoyl chloride can introduce long, flexible crosslinks between polymer chains. This can be achieved in a two-step process: first, the acyl chloride group can react with hydroxyl or amine functionalities on polymer backbones to form ester or amide linkages. In a subsequent step, the terminal bromo groups on different polymer chains can be made to react with each other, or with a suitable difunctional reagent, to create the crosslink. This approach could lead to the formation of robust and flexible polymer networks with applications in areas such as elastomers and responsive materials.

For Functional Polymer Synthesis

The synthesis of functional polymers, which are polymers endowed with specific chemical groups that impart desired properties, is a significant area of materials science. 15-Bromopentadecanoyl chloride serves as an excellent starting material for creating amphiphilic block copolymers. These copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, can self-assemble into various structures like micelles and vesicles in aqueous solutions, making them valuable for drug delivery and nanotechnology. orientjchem.org

A typical synthetic strategy involves the reaction of the acyl chloride group of 15-bromopentadecanoyl chloride with a hydrophilic polymer, such as poly(ethylene glycol) (PEG), which has a terminal hydroxyl group. This reaction forms an ester linkage and results in a polymer with a long hydrophobic alkyl chain (from the pentadecanoyl moiety) and a hydrophilic PEG chain. The terminal bromo group on the hydrophobic tail can then be further modified to introduce other functionalities, such as targeting ligands or imaging agents.

Role in the Synthesis of Phosphonium (B103445) Salts and Analogs

The terminal bromo group of 15-bromopentadecanoyl chloride is readily susceptible to nucleophilic substitution, a reaction that is extensively utilized in the synthesis of phosphonium salts. These salts have garnered significant attention due to their applications in medicinal chemistry and agriculture.

Precursor to Mitochondria-Targeting Triphenylphosphonium Derivatives

Mitochondria, the powerhouses of the cell, have emerged as a key target for therapeutic agents, particularly in cancer treatment. The triphenylphosphonium (TPP) cation is a well-established mitochondria-targeting moiety due to its lipophilic nature and positive charge, which facilitates its accumulation within the negatively charged mitochondrial matrix. nih.gov

15-Bromopentadecanoyl chloride is a key precursor for synthesizing mitochondria-targeting TPP derivatives. The synthesis involves the reaction of the terminal bromine atom with triphenylphosphine (B44618) in an SN2 reaction to form a triphenylphosphonium salt. The acyl chloride group can then be hydrolyzed or reacted with other nucleophiles to generate a variety of mitochondria-targeting molecules. A notable example is the synthesis of ω-triphenylphosphonium fatty acids, where the acyl chloride is converted to a carboxylic acid. nih.gov These long-chain TPP derivatives are valuable tools for studying mitochondrial function and for the targeted delivery of therapeutic agents.

Applications in Fungicide Development via Phosphonium Salts

Recent research has highlighted the potent fungicidal activity of certain triphenylphosphonium salts. nih.gov The efficacy of these compounds is often dependent on the length of the alkyl chain attached to the phosphonium headgroup. A study investigating the fungicidal activities of ω-triphenylphosphonium fatty acids against various plant pathogenic fungi revealed a distinct "cut-off effect" based on the carbon chain length. nih.gov

Specifically, a compound derived from 15-bromopentadecanoic acid, and by extension 15-bromopentadecanoyl chloride, which has a 15-carbon chain (compound 2-12 in the study), exhibited significant fungicidal activity. nih.gov The synthesis of this class of compounds involves the initial conversion of 15-bromopentadecanoic acid to 15-bromopentadecanoyl chloride. nih.gov This intermediate is then reacted with methanol (B129727) to form the methyl ester, followed by reaction with triphenylphosphine to yield the final phosphonium salt. The fungicidal mechanism is believed to involve damage to the fungal cell membrane, uncoupling of oxidative phosphorylation, and inhibition of fungal respiration. nih.gov

| Compound Class | Key Synthetic Step Involving 15-Bromopentadecanoyl Chloride | Target Pathogen Examples |

| ω-Triphenylphosphonium Fatty Acids | Conversion from 15-bromopentadecanoic acid | Botrytis cinerea, Fusarium graminearum |

Intermediate in the Synthesis of Specialty Chemicals and Materials

Beyond its direct applications in polymer and medicinal chemistry, 15-bromopentadecanoyl chloride serves as a crucial intermediate in the synthesis of a variety of specialty chemicals and materials. Its bifunctionality allows for the introduction of a long C15 spacer with a reactive handle (the bromo group) into more complex molecules.

One prominent example, as detailed above, is its role in creating mitochondria-targeted fungicides. nih.gov The synthesis of these specialized agricultural chemicals showcases the utility of 15-bromopentadecanoyl chloride as a building block. The acyl chloride provides a reactive site for esterification, while the terminal bromine allows for the attachment of the phosphonium group responsible for mitochondrial targeting and fungicidal activity. This strategic use of 15-bromopentadecanoyl chloride enables the construction of molecules with precisely defined structural and functional properties, a hallmark of specialty chemical synthesis.

Precursor to Macrocyclic Compounds (e.g., Thio-exaltolide)

The synthesis of macrocyclic compounds, which are large ring structures often possessing desirable properties in fragrance and pharmaceutical industries, frequently employs long-chain bifunctional molecules. 15-Bromopentadecanoyl chloride serves as an ideal starting material for such syntheses due to its extended carbon backbone and terminal reactive sites.

A notable application is in the synthesis of macrocyclic lactones and thiolactones. For instance, the principles of its use can be illustrated in the conceptual pathway toward Thio-exaltolide (16-mercapto-oxacyclohexadecan-2-one), a synthetic musk. The synthesis would typically involve a high-dilution cyclization reaction to favor intramolecular ring-formation over intermolecular polymerization.

Conceptual Synthetic Steps:

Thiol Acylation: The acid chloride group of 15-bromopentadecanoyl chloride can react with a protected thiol, such as potassium thioacetate, to form a thioester. This step selectively engages the more reactive acid chloride.

Halide Substitution: The terminal bromine atom is then displaced by a nucleophile that will ultimately participate in the cyclization. For the synthesis of a thiolactone, this could involve reaction with a sulfur nucleophile.

Cyclization: Under high-dilution conditions, an intramolecular reaction is induced to form the large ring structure. This is often the most critical step, requiring carefully controlled conditions to maximize the yield of the desired macrocycle.

The length of the 15-carbon chain is crucial for forming 16-membered rings, which are common motifs in synthetic musks and other bioactive macrocycles.

Synthesis of Long-Chain Alkenes and Fatty Acid Derivatives

The dual functionality of 15-bromopentadecanoyl chloride makes it a versatile building block for creating a variety of long-chain aliphatic compounds.

Long-Chain Alkenes: The synthesis of specific long-chain alkenes can be achieved through reactions that modify both ends of the molecule. For instance, the acid chloride can be converted to other functional groups, and the terminal bromine can participate in elimination or coupling reactions. The biosynthesis of alkenes from fatty acid derivatives serves as a natural parallel to these synthetic strategies. nih.gov

Fatty Acid Derivatives: 15-Bromopentadecanoyl chloride is fundamentally a derivative of a fatty acid and is highly useful for synthesizing other modified fatty acids and their esters or amides. google.com The acid chloride group readily reacts with alcohols and amines to form the corresponding esters and amides, while the terminal bromine allows for further functionalization. This could include:

Azide (B81097) Introduction: Reaction with sodium azide to produce a terminal azido (B1232118) fatty acid, a useful precursor for click chemistry reactions.

Chain Extension: Using the bromide in coupling reactions (e.g., with organocuprates) to create even longer fatty acid chains.

Introduction of Polar Head Groups: Displacement of the bromide with nucleophiles like amines or thiols to attach polar functionalities.

These derivatives are valuable in materials science, for example, in the creation of functionalized surfaces or as components of complex lipids for biochemical studies.

Strategic Building Block in Medicinal Chemistry and Drug Development

The lipophilic 15-carbon chain of 15-bromopentadecanoyl chloride, combined with its reactive handles, makes it a significant tool in medicinal chemistry for enhancing the therapeutic properties of drug molecules.

Prodrug Design Strategies

A primary challenge in drug development is overcoming the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can hinder their absorption and bioavailability. Prodrug design is a strategy that temporarily modifies a drug's structure to improve these properties. nih.gov

Long-chain fatty acids are often used to create lipid-based prodrugs. By attaching a long aliphatic tail, the lipophilicity of a drug can be increased, which can enhance its ability to cross cell membranes or associate with lipid-based drug delivery systems. 15-Bromopentadecanoyl chloride is a suitable reagent for this purpose. The acid chloride can form an ester or amide linkage with a hydroxyl or amino group on a parent drug molecule. The resulting conjugate possesses a long alkyl chain, potentially improving its pharmacokinetic profile. The terminal bromine atom offers a site for further modification, for instance, to attach a targeting moiety or a solubilizing group after the initial conjugation.

Bioconjugation and Biomolecule Modification

Bioconjugation involves the covalent linking of molecules to biomolecules such as proteins, peptides, or nucleic acids. This technique is central to creating diagnostic tools, targeted therapeutics, and probes for biological research.

15-Bromopentadecanoyl chloride can act as a "lipidation agent," a molecule that attaches a lipid tail to a biomolecule. The process typically involves the following:

The acid chloride group reacts with nucleophilic residues on a protein's surface, such as the epsilon-amino group of lysine (B10760008) or the N-terminal amine, to form a stable amide bond.

This appends a 15-carbon chain with a terminal bromine to the biomolecule.

The attached lipid tail can help to:

Anchor the modified protein to a cell membrane.

Promote self-assembly of protein-lipid conjugates into larger structures.

Increase the circulation half-life of a therapeutic peptide or protein by promoting binding to albumin.

The terminal bromine on the appended chain remains available for subsequent "second-stage" modifications, allowing for the attachment of other molecules like fluorophores, affinity tags, or small-molecule drugs.

Applications in Agrochemical and Flavor/Fragrance Industries

The structural features of 15-bromopentadecanoyl chloride also lend themselves to applications in the agrochemical and flavor and fragrance sectors.

Flavor and Fragrance: The flavor and fragrance industry relies heavily on compounds with specific volatilities and sensory properties, many of which are esters, lactones, and other derivatives of long-chain carboxylic acids. As discussed in the context of macrocycle synthesis (Section 5.3.1), 15-bromopentadecanoyl chloride is a precursor to large-ring lactones and thiolactones, which are well-known for their musk-like scents.

Furthermore, it can be used to synthesize a variety of long-chain esters that may possess desirable flavor or fragrance profiles. By reacting 15-bromopentadecanoyl chloride with different alcohols, a library of novel ester compounds can be generated for sensory evaluation. The bromine atom could also be transformed into other functionalities to fine-tune the odor or flavor characteristics of the final molecule.

Table of Compounds

| Compound Name | Chemical Formula | Role/Application |

| 15-Bromopentadecanoyl chloride | C₁₅H₂₈BrClO | Primary subject; bifunctional synthetic building block |

| Thio-exaltolide | C₁₅H₂₈O₂S | Target macrocyclic thiolactone (fragrance) |

| Palmarumycin | C₂₀H₁₂O₅ | Example of a parent drug in prodrug design nih.gov |

| Doxorubicin | C₂₇H₂₉NO₁₁ | Example of a parent drug in prodrug design nih.gov |

Computational and Theoretical Studies on 15 Bromopentadecanoyl Chloride

Quantum Chemical Investigations of Reactivity and Mechanisms

Quantum chemical methods are fundamental to understanding the electronic structure and, by extension, the reactivity of molecules.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 15-bromopentadecanoyl chloride, DFT calculations would be instrumental in quantifying the electrophilicity of the carbonyl carbon. The acyl chloride group is inherently reactive towards nucleophiles due to the electron-withdrawing nature of both the oxygen and chlorine atoms, which creates a significant partial positive charge on the carbonyl carbon. nih.govfiveable.meorganicchemistrytutor.com DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and pinpoint the most electrophilic sites.

Furthermore, DFT is a powerful tool for mapping reaction pathways and characterizing transition states. nih.gov For instance, in a nucleophilic acyl substitution reaction, DFT calculations could model the energy profile of the tetrahedral intermediate and determine the activation energy for the departure of the chloride leaving group. fiveable.me This would allow for a quantitative comparison of its reactivity with other acyl halides.

A hypothetical data table derived from such a DFT study might look like this:

| Computational Parameter | Predicted Value for 15-Bromopentadecanoyl Chloride |

| Mulliken Charge on Carbonyl Carbon | Value |

| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | Value (eV) |

| Activation Energy for Reaction with a Model Nucleophile | Value (kcal/mol) |

| Reaction Enthalpy | Value (kcal/mol) |

| This table represents hypothetical data that would be generated from DFT calculations. |

The 15-carbon chain of 15-bromopentadecanoyl chloride imparts significant conformational flexibility. Molecular Dynamics (MD) simulations can model the dynamic behavior of this chain over time, providing insights into its preferred conformations in different environments (e.g., in a nonpolar solvent versus at an interface). nih.gov Understanding the conformational landscape is crucial, as the accessibility of the reactive acyl chloride headgroup could be influenced by the folding of the long alkyl chain. MD simulations can also reveal potential intramolecular interactions between the terminal bromo group and the acyl chloride moiety, which might modulate reactivity.

Structure-Reactivity Relationship Predictions

By systematically modifying the structure of 15-bromopentadecanoyl chloride in silico (e.g., by changing the chain length or the terminal halogen), Quantitative Structure-Activity Relationship (QSAR) models could be developed. nih.gov These models correlate structural descriptors with reactivity, allowing for the prediction of the chemical behavior of related compounds. For a bifunctional molecule like this, such studies could help to understand how the two functional groups influence each other's reactivity.

Prediction of Spectroscopic Signatures

Computational methods are highly effective at predicting spectroscopic data, which is essential for compound characterization.

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. nih.govruc.dknih.govresearchgate.netescholarship.org For 15-bromopentadecanoyl chloride, this would involve calculating the magnetic shielding tensors for each nucleus. These predictions are invaluable for assigning experimental spectra, especially for the complex methylene (B1212753) region of the long alkyl chain.

Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be computed. This would allow for the theoretical assignment of key vibrational modes, such as the characteristic C=O stretch of the acyl chloride and the C-Br stretch.

A table of predicted spectroscopic data would be a key output of such a study:

| Nucleus/Bond | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted IR Frequency (cm⁻¹) |

| C=O | Value | - | Value |

| -CH₂-Br | Value | Value | Value |

| -CH₂-COCl | Value | Value | - |

| ... (other carbons) | Values | Values | - |

| This table illustrates the type of data that could be generated through computational spectroscopy. |

Design of Novel Reactions and Catalytic Systems

Computational chemistry can accelerate the discovery of new reactions and catalysts. acs.org For a bifunctional molecule like 15-bromopentadecanoyl chloride, theoretical studies could explore its potential in polymerization reactions or in the synthesis of complex macrocycles. By modeling the interaction of the molecule with various catalysts (e.g., transition metal complexes), it is possible to predict which catalysts would be most effective for selectively activating either the acyl chloride or the bromo- functionality. nih.gov This in silico screening can save significant experimental time and resources.

Future Perspectives and Emerging Research Directions

Exploration of Underexplored Reactivity Profiles

While the acyl chloride and terminal bromide moieties of 15-bromopentadecanoyl chloride suggest a predictable reactivity based on classical organic chemistry, there remains a significant landscape of underexplored transformations. Future research is anticipated to delve into more nuanced and divergent reactivity pathways.

The acyl chloride group is a highly reactive electrophile, readily participating in nucleophilic acyl substitution. chemistrysteps.com However, its reactivity in the context of the long alkyl chain and the terminal bromide opens up possibilities for intramolecular reactions. Depending on reaction conditions, controlled cyclization could lead to the formation of large-ring lactones, a structural motif of interest in fragrance and polymer chemistry.

Furthermore, the interplay between the two functional groups under transition metal catalysis presents a fertile ground for discovery. nih.gov For instance, catalytic processes could be developed to selectively activate the C-Br bond for cross-coupling reactions while the acyl chloride remains intact, or vice versa. A particularly innovative direction would be the development of catalytic systems that orchestrate a tandem reaction involving both functional groups, leading to complex polycyclic or polymeric structures in a single, efficient step. nih.govnih.gov

| Potential Reaction Type | Expected Product Class | Potential Application Area |

| Intramolecular Cyclization | Macrocyclic Lactones | Fragrances, Polymers |

| Selective C-Br Cross-Coupling | Functionalized Acyl Chlorides | Specialized Monomers |

| Tandem Catalysis | Complex Polycycles/Polymers | Advanced Materials |

Sustainable Synthesis Approaches

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which raise environmental and safety concerns. researchgate.net A key future direction is the development of greener and more sustainable methods for the production of 15-bromopentadecanoyl chloride and related compounds.

Flow chemistry is a promising avenue for the safer and more efficient synthesis of acyl chlorides. acs.orgacs.org Continuous-flow reactors offer enhanced control over reaction parameters, minimize the handling of hazardous reagents, and can be designed for on-demand generation, reducing waste and storage issues. researchgate.netacs.orgvapourtec.com Research into flow-based photochemical or electrochemical methods for converting the parent carboxylic acid to the acyl chloride could significantly improve the sustainability of the process. researchgate.net

Moreover, the development of catalytic methods that avoid stoichiometric activating agents is a major goal. researchgate.net For example, novel catalytic systems that can directly convert a carboxylic acid to an acyl chloride using a recyclable catalyst and a benign co-reagent would represent a significant leap forward in green chemistry. rsc.orgacs.org

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools for generating chemical diversity. beilstein-journals.orgmdpi.commdpi.com The bifunctional nature of 15-bromopentadecanoyl chloride makes it an ideal candidate for incorporation into novel MCRs.

For instance, in a Passerini or Ugi reaction, the acyl chloride moiety can serve as the acid component. beilstein-journals.org The terminal bromide would then be carried through the reaction, providing a handle for subsequent post-MCR modifications, such as cross-coupling or nucleophilic substitution. This would allow for the rapid construction of libraries of complex, long-chain molecules with diverse functionalities.

Future research will likely focus on designing new MCRs that specifically leverage the dual reactivity of 15-bromopentadecanoyl chloride. This could involve the development of isocyanide-based MCRs where the terminal bromide participates in a subsequent intramolecular cyclization, leading to the formation of heterocyclic scaffolds appended to a long alkyl chain.

| MCR Type | Role of 15-Bromopentadecanoyl Chloride | Potential Outcome |

| Ugi Reaction | Acid Component | Functionalized peptide-like structures with a terminal bromide for further modification. |

| Passerini Reaction | Acid Component | α-Acyloxy carboxamides with a terminal bromide for subsequent reactions. |

| Novel MCRs | Bifunctional Component | Complex heterocyclic systems with long alkyl chains. |

Development of Advanced Materials with 15-Bromopentadecanoyl Chloride Scaffolds

The long aliphatic chain of 15-bromopentadecanoyl chloride makes it an excellent building block for advanced materials, particularly functional polymers. rsc.orgrsc.org Its ability to be incorporated into polymer backbones or used as a surface modification agent opens up a wide range of possibilities.

One key area of future research is the synthesis of functional polyesters and polyamides. By reacting 15-bromopentadecanoyl chloride with diols or diamines, the bromide functionality can be incorporated as a pendant group along the polymer chain. mdpi.comnih.gov These bromide groups can then serve as sites for grafting other polymer chains, attaching bioactive molecules, or introducing cross-linking agents to tune the material's properties.

Furthermore, 15-bromopentadecanoyl chloride can be used to modify the surfaces of existing materials. By reacting it with hydroxyl or amine groups on a surface, a long-chain alkyl bromide layer can be introduced. This can be used to alter the surface properties, such as hydrophobicity, or to provide anchor points for the covalent attachment of other molecules. acs.org

Bridging Chemical Synthesis with Biological and Materials Science Disciplines

The structure of 15-bromopentadecanoyl chloride, a long-chain fatty acid derivative, inherently connects it to the field of lipid chemistry and biology. researchgate.net This provides exciting opportunities to bridge chemical synthesis with biological and materials science investigations.

One emerging direction is the use of 15-bromopentadecanoyl chloride in the synthesis of lipid probes and bioconjugates. nih.gov The acyl chloride can be used to attach the long alkyl chain to a fluorescent dye or a bioactive molecule, while the terminal bromide allows for further functionalization or attachment to a solid support. Such probes could be used to study lipid metabolism, membrane dynamics, or protein-lipid interactions.

In the realm of biomaterials, 15-bromopentadecanoyl chloride can be used to create functionalized, biodegradable polymers for applications such as drug delivery or tissue engineering. nih.govmdpi.com The long alkyl chain can enhance the biocompatibility and control the degradation rate of the polymer, while the bromide functionality can be used to attach therapeutic agents or cell-adhesion peptides. researchgate.net The convergence of these fields will likely lead to the development of sophisticated, functional materials with tailored biological activities.

常见问题

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 15-bromo-pentadecanoyl chloride, and how should experimental parameters be optimized?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the bromine substitution at the 15th carbon. For -NMR, focus on splitting patterns near the carbonyl and bromine moieties. Infrared (IR) spectroscopy can validate the acyl chloride group (C=O stretch at ~1800 cm). Mass spectrometry (MS) with electron ionization (EI) is critical for verifying molecular weight and fragmentation patterns. Optimize solvent choice (e.g., CDCl for NMR) and sample purity (>97%) to avoid interference .

Q. How can researchers safely handle 15-bromo-pentadecanoyl chloride in laboratory settings?

- Methodological Answer : Follow strict safety protocols: use fume hoods, nitrile gloves, and chemical-resistant aprons. Store the compound in a cool, dry environment under inert gas (e.g., argon) to prevent hydrolysis. In case of skin contact, immediately rinse with water for 15 minutes and consult a physician. Stability data from analogs suggest incompatibility with strong bases or oxidizing agents .

Q. What synthetic routes yield 15-bromo-pentadecanoyl chloride with minimal byproducts?

- Methodological Answer : Bromination of pentadecanoyl chloride using under radical-initiated conditions (e.g., AIBN catalyst) ensures regioselectivity at the terminal carbon. Purify via fractional distillation under reduced pressure to isolate the product. Monitor reaction progress with thin-layer chromatography (TLC) using hexane/ethyl acetate (9:1) as the mobile phase .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 15-bromo-pentadecanoyl chloride in nucleophilic acyl substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate electrophilicity at the carbonyl carbon. Software like Gaussian or ORCA can model transition states and activation energies. Compare results with experimental kinetic data (e.g., reaction rates with amines or alcohols) to validate computational predictions. Solvent effects should be incorporated using continuum solvation models .

Q. What experimental designs resolve contradictions in reported stability data for halogenated acyl chlorides?

- Methodological Answer : Apply factorial design to test variables (temperature, humidity, light exposure). For example, a 2 factorial design evaluates main and interaction effects. Use accelerated stability testing (40°C/75% RH) and compare degradation products via GC-MS. Statistical tools like ANOVA identify significant factors, while Arrhenius plots extrapolate shelf-life under standard conditions .

Q. How can researchers mechanistically study the hydrolysis pathways of 15-bromo-pentadecanoyl chloride in aqueous environments?

- Methodological Answer : Use isotopic labeling () and kinetic isotope effects (KIE) to distinguish between acid-catalyzed and base-catalyzed hydrolysis. Monitor pH-dependent intermediates via stopped-flow spectroscopy. Theoretical studies (e.g., ab initio molecular dynamics) can simulate solvent interactions and transition states .

Data Presentation and Reproducibility

Q. What are the best practices for reporting spectroscopic and chromatographic data to ensure reproducibility?

- Methodological Answer : Include raw data (e.g., NMR integration values, IR peak assignments) in supplementary materials. For chromatography, specify column type, mobile phase composition, and detector settings. Use standardized formats (e.g., JCAMP-DX for spectra) and reference internal standards (e.g., TMS for NMR). Reproducibility is enhanced by detailed metadata, including batch numbers and purity certificates .

Literature and Database Strategies

Q. How can researchers efficiently locate prior studies on halogenated acyl chlorides in academic databases?

- Methodological Answer : Use Boolean operators (e.g., "15-bromo-pentadecanoyl chloride AND synthesis") in SciFinder or Reaxys. Filter results by reaction type (e.g., "bromination") and publication date. For patents, leverage Derwent Innovation Index. Cross-reference CAS Registry Numbers (e.g., 31210-96-5 for analogs) to avoid nomenclature inconsistencies .

Ethical and Methodological Frameworks

Q. How do the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to designing studies on this compound?

- Methodological Answer : Ensure feasibility by validating reagent availability and scalability of synthesis. Novelty is achieved by exploring understudied applications (e.g., polymer crosslinking agents). Ethical considerations include proper waste disposal of halogenated byproducts. Relevance is demonstrated by linking to broader fields like medicinal chemistry (e.g., prodrug design) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。